Clocinnamox -

Clocinnamox

Catalog Number: EVT-10913205
CAS Number:
Molecular Formula: C29H29ClN2O4
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of clocinnamox involves several chemical reactions that create its unique structure. The initial steps typically include the formation of key intermediates through standard organic synthesis techniques such as alkylation and cyclization. Specific methods reported in the literature include:

  • Alkylation Reactions: These reactions are used to introduce alkyl groups into the molecular framework of clocinnamox.
  • Cyclization: This step forms the cyclic structures essential for its biological activity.

Technical Details

The synthesis process may involve multiple purification steps such as recrystallization or chromatography to ensure high purity levels of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of clocinnamox .

Molecular Structure Analysis

Structure

Clocinnamox's molecular structure can be represented by its chemical formula, which includes specific functional groups that contribute to its pharmacological properties. The compound features a complex arrangement that facilitates its interaction with opioid receptors.

Data

  • Molecular Formula: C20H26N2O3
  • Molecular Weight: Approximately 342.43 g/mol
  • Structural Representation: The structural formula indicates the presence of multiple rings and functional groups necessary for receptor binding.
Chemical Reactions Analysis

Reactions

Clocinnamox participates in various chemical reactions, primarily focusing on its interactions with opioid receptors. Its irreversible binding to mu-opioid receptors leads to significant changes in receptor density and function.

Technical Details

Research indicates that clocinnamox effectively reduces the binding affinity of mu-opioid agonists like morphine. This is evidenced by dose-dependent studies showing decreased analgesic potency when clocinnamox is administered prior to morphine . The compound does not significantly affect delta or kappa-opioid receptors, highlighting its selectivity for mu-opioid receptors .

Mechanism of Action

Process

Clocinnamox acts as an irreversible antagonist at mu-opioid receptors. Upon administration, it binds covalently to these receptors, leading to a reduction in their availability for agonist binding. This mechanism results in decreased efficacy of opioid analgesics.

Data

Studies have demonstrated that following administration of clocinnamox, there is a notable decrease in mu-opioid receptor density within 24 hours, with minimal changes observed in receptor mRNA levels. This suggests that clocinnamox affects receptor availability rather than expression levels .

Physical and Chemical Properties Analysis

Physical Properties

Clocinnamox is typically presented as a solid at room temperature, with specific melting points that can vary based on purity and formulation.

Chemical Properties

  • Solubility: Clocinnamox exhibits variable solubility in organic solvents, which is crucial for its formulation in pharmaceutical applications.
  • Stability: The compound's stability under physiological conditions is essential for its potential therapeutic use.

Relevant data from studies indicate that clocinnamox maintains its activity over extended periods when properly stored .

Applications

Scientific Uses

Clocinnamox has significant implications in scientific research, particularly in studies focused on opioid addiction and pain management. Its ability to selectively inhibit mu-opioid receptors makes it a candidate for developing treatments aimed at mitigating opioid dependence without compromising analgesic effects.

Research has also explored clocinnamox's role in understanding receptor dynamics and developing safer analgesic alternatives that minimize the risk of addiction associated with traditional opioids .

Mechanistic Pharmacology of Clocinnamox

Irreversible Antagonism at μ-Opioid Receptors

Clocinnamox (C-CAM) functions as a potent, irreversible antagonist selective for μ-opioid receptors (MORs). Radioligand binding assays demonstrate its high affinity for MORs (Ki = 0.7 nM), with 29-fold and 5.7-fold selectivity over δ-opioid (DORs) and κ-opioid (KORs) receptors, respectively [8] [1]. Unlike competitive antagonists (e.g., naloxone), clocinnamox alkylates MORs through covalent modification via its reactive cinnamoylamino group. This results in prolonged suppression of receptor function, evidenced by:

  • Persistent Bmax Reduction: Saturation binding studies show clocinnamox (0.32–25.6 mg/kg) dose-dependently decreases MOR Bmax (receptor density) by up to 90% in rodent brains, with minimal impact on Kd (receptor affinity) [2] [5].
  • Functional Insurmountability: Even at supramaximal doses (e.g., 1,000 mg/kg), morphine fails to overcome clocinnamox-induced MOR blockade in tail-withdrawal assays, confirming non-competitive inhibition [3] [6].

Table 1: Selectivity of Clocinnamox for Opioid Receptor Subtypes

Receptor TypeKi (nM)Bmax ReductionFunctional Antagonism
μ-opioid (MOR)0.770–90%Insurmountable
δ-opioid (DOR)1.9No changeReversible
κ-opioid (KOR)5.7No changeReversible

Data compiled from [1] [5] [8]

Nonequilibrium Receptor Binding Dynamics

Clocinnamox exhibits distinct dissociation kinetics across opioid receptor subtypes, underpinning its MOR-selective irreversibility:

  • Wash-Resistant MOR Binding: Following in vitro incubation with brain membranes, clocinnamox inhibition of [³H]DAMGO (MOR agonist) binding persists despite 8-hour wash periods. In contrast, its inhibition of DOR ([³H]DPDPE) and KOR ([³H]U69,593) ligands is fully reversible within hours [1].
  • Ex Vivo Confirmation: Pretreatment with clocinnamox (10 mg/kg) reduces ex vivo [³H]DAMGO binding by 90% in rodent brains, while DOR/KOR binding remains unaffected [1] [7]. This ex vivo resistance to washing confirms covalent MOR modification in vivo.The binding mechanism involves nucleophilic attack by MOR residues (e.g., Lys233) on clocinnamox’s electrophilic cinnamoyl group, forming a stable adduct that sterically hinders agonist access [1].

Differential Effects on Agonist Efficacy Profiles

Clocinnamox’s antagonism efficacy-dependence provides a tool to classify opioid agonists by intrinsic efficacy (τ):

  • High-Efficacy Agonist Resistance: Fentanyl (high τ) retains significant analgesic activity post-clocinnamox, requiring 10-fold higher clocinnamox doses for equivalent MOR blockade vs. morphine (moderate τ) [6] [9].
  • Low-Efficacy Agonist Vulnerability: Nalbuphine and buprenorphine (low τ) show near-complete suppression of analgesia after clocinnamox, even at low antagonist doses [4].Operational modeling of agonist dose-response curves pre/post-clocinnamox reveals efficacy rankings:

Fentanyl (τ = 35) > Morphine (τ = 8.2) > Buprenorphine (τ = 2.1) > Nalbuphine (τ = 1.4) [4] [9].

Table 2: Efficacy-Dependent Antagonism of Opioid Agonists by Clocinnamox

AgonistRelative Efficacy (τ)Clocinnamox Dose for 90% MOR BlockadeMaximal Analgesia Suppression
FentanylHigh (35)32 mg/kgPartial (40–50%)
MorphineModerate (8.2)10 mg/kgComplete
BuprenorphineLow (2.1)3.2 mg/kgComplete
NalbuphineLow (1.4)1.0 mg/kgComplete

Data derived from [4] [6] [9]

Time-Dependent Receptor Occupancy and Repopulation

Clocinnamox induces prolonged MOR occupancy with slow repopulation kinetics:

  • Extended MOR Occupancy: A single dose (10 mg/kg) suppresses [³H]DAMGO binding by >80% for 7 days in rats. Functional recovery of morphine analgesia follows a similar timeline (ED50 returns to baseline by day 28) [3] [7].
  • Receptor Repopulation Mechanics: MOR recovery (T½ = 2.7–4.2 days) occurs via de novo synthesis or receptor reserve mobilization, not mRNA upregulation (steady-state MOR mRNA unchanged post-treatment) [5] [2]. Cycloheximide (protein synthesis inhibitor) delays recovery by >48 hours, confirming new receptor synthesis contributes to repopulation [1].
  • Kinetic Disparities: Repopulation rates are dose-independent but species-dependent (mouse T½ = 3 days; rat T½ = 4–7 days) [3] [5].

Table 3: Recovery Kinetics of μ-Opioid Receptors Post-Clocinnamox

ParameterMiceRatsMechanistic Insight
Bmax T½2.7–4.2 days4.2–7.0 daysIndependent of clocinnamox dose
Functional Recovery T½3.2 days5–10 daysParallels Bmax changes
MOR mRNA ChangesNoneNoneRepopulation not transcriptionally driven

Data from [1] [3] [5]

Properties

Product Name

Clocinnamox

IUPAC Name

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide

Molecular Formula

C29H29ClN2O4

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C29H29ClN2O4/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35)/b10-5+/t23-,27+,28+,29-/m1/s1

InChI Key

RAURUSFBVQLAPW-DNIKMYEQSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.